2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane is a novel synthetic compound. Its unique structure includes a difluoromethyl group, a thiazole ring, and a diazaspiroheptane moiety, making it of significant interest in scientific research, particularly in organic chemistry and potential pharmacological applications.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves multiple steps:
Formation of the Thiazole Ring: : Starting with the appropriate aldehydes and thioureas, the thiazole ring is synthesized through a cyclization reaction under acidic or basic conditions.
Introduction of the Difluoromethyl Group: : Utilizing difluoromethylating agents, the difluoromethyl group is incorporated into the thiazole ring, typically involving reagents such as difluoroiodomethane in the presence of a base.
Assembly of the Diazaspiroheptane Moiety: : The diazaspiroheptane core is constructed via a sequence of cyclization reactions, possibly employing intramolecular amide formation techniques.
Industrial Production Methods
For large-scale production, these steps are optimized for efficiency and yield:
Batch Reactions: : Industrial reactors facilitate the step-wise synthesis, ensuring controlled reaction conditions for each step.
Purification Processes: : Techniques such as crystallization, distillation, and chromatography are employed to purify intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions:
Oxidation: : Typically using agents like hydrogen peroxide or ozone, leading to modifications in the thiazole ring.
Reduction: : Utilizing reducing agents such as sodium borohydride, affecting the difluoromethyl group.
Substitution: : Nucleophilic and electrophilic substitution reactions primarily at the thiazole ring and difluoromethyl group sites.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of acetic acid, or ozone at low temperatures.
Reduction: : Sodium borohydride in an alcohol solvent.
Substitution: : Halogenating agents, nucleophiles like amines and alcohols under mild heating.
Major Products Formed
Depending on the type of reaction:
Oxidation: : Oxidized thiazole derivatives.
Reduction: : Reduced analogs with altered functional groups.
Substitution: : Functionalized compounds with varied substituents replacing the difluoromethyl group or others.
Scientific Research Applications
2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane finds applications in several fields:
Chemistry: : Used as a building block in organic synthesis due to its reactive functional groups.
Biology: : Studied for its interaction with biological macromolecules, potentially serving as a probe or ligand.
Medicine: : Investigated for pharmacological properties such as enzyme inhibition, receptor binding, and antimicrobial activity.
Industry: : Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: : Engages in pathways related to cell signaling, metabolic processes, or structural alterations in biological systems.
Bioactivity: : Its difluoromethyl and thiazole moieties may interact with hydrogen bonding networks or hydrophobic pockets within proteins.
Comparison with Similar Compounds
Comparing this compound with structurally similar ones:
2-(Methyl)-2,6-diazaspiro[3.3]heptane: : Lacks the difluoromethyl and thiazole components, potentially less bioactive.
2-{[5-Methyl-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane: : Similar thiazole core but without fluorine, possibly different chemical reactivity and biological properties.
2-{[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane: : Contains a trifluoromethyl group, which may enhance its stability and interaction with certain proteins, differing in bioactivity and stability.
The uniqueness of 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3
Properties
CAS No. |
2763780-77-2 |
---|---|
Molecular Formula |
C10H13F2N3S |
Molecular Weight |
245.3 |
Purity |
0 |
Origin of Product |
United States |
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